1-(1-Benzofuran-2-carbonyl)piperazine 1-(1-Benzofuran-2-carbonyl)piperazine
Brand Name: Vulcanchem
CAS No.: 41717-31-1
VCID: VC8363952
InChI: InChI=1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2
SMILES: C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2
Molecular Formula: C13H14N2O2
Molecular Weight: 230.26 g/mol

1-(1-Benzofuran-2-carbonyl)piperazine

CAS No.: 41717-31-1

Cat. No.: VC8363952

Molecular Formula: C13H14N2O2

Molecular Weight: 230.26 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzofuran-2-carbonyl)piperazine - 41717-31-1

Specification

CAS No. 41717-31-1
Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
IUPAC Name 1-benzofuran-2-yl(piperazin-1-yl)methanone
Standard InChI InChI=1S/C13H14N2O2/c16-13(15-7-5-14-6-8-15)12-9-10-3-1-2-4-11(10)17-12/h1-4,9,14H,5-8H2
Standard InChI Key WJVXIKZHQABTJB-UHFFFAOYSA-N
SMILES C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2
Canonical SMILES C1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(1-Benzofuran-2-carbonyl)piperazine features a benzofuran ring (a fused benzene and furan system) linked via a carbonyl group to a piperazine moiety. The IUPAC name, 1-benzofuran-2-yl(piperazin-1-yl)methanone, reflects this arrangement . Key structural descriptors include:

PropertyValue
Molecular FormulaC13H14N2O2\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_2
Molecular Weight230.26 g/mol
SMILESC1CN(CCN1)C(=O)C2=CC3=CC=CC=C3O2
InChIKeyWJVXIKZHQABTJB-UHFFFAOYSA-N

The planar benzofuran system enables π-π interactions, while the piperazine group provides conformational flexibility and hydrogen-bonding capacity .

Synthesis and Industrial Availability

Synthetic Routes

The most common synthesis involves reacting benzofuran-2-carbonyl chloride with piperazine under anhydrous conditions :

Benzofuran-2-carbonyl chloride+PiperazineBase1-(1-Benzofuran-2-carbonyl)piperazine+HCl\text{Benzofuran-2-carbonyl chloride} + \text{Piperazine} \xrightarrow{\text{Base}} \text{1-(1-Benzofuran-2-carbonyl)piperazine} + \text{HCl}

This reaction typically proceeds in dichloromethane or THF with triethylamine as a base, yielding purities >95% after recrystallization . Alternative methods include coupling benzofuran-2-carboxylic acid with piperazine via carbodiimide-mediated activation .

ParameterTypical Value
Purity (HPLC)≥98%
Storage Conditions2–8°C, desiccated
PackagingAmber glass vials

Prices range from $50–$200 per gram, depending on scale and purity .

Pharmacological Applications and Mechanisms

Anti-Inflammatory Activity

In LPS-stimulated RAW-264.7 macrophages, benzofuran-piperazine hybrids inhibit nitric oxide (NO) production, a key inflammatory mediator. Derivative 16 (structurally analogous to 1-(1-benzofuran-2-carbonyl)piperazine) demonstrated an IC50\text{IC}_{50} of 5.28 μM for NO suppression, outperforming reference compounds . Mechanistically, this involves downregulating iNOS and COX-2 expression via NF-κB pathway inhibition .

Neuropharmacological Prospects

Though direct evidence is limited, structural analogs of 1-(1-benzofuran-2-carbonyl)piperazine modulate serotonin and dopamine receptors, suggesting potential applications in neurological disorders.

Hazard StatementRisk Description
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Protective Measures

Recommended precautions include:

  • Use of nitrile gloves and safety goggles

  • Handling in a fume hood with local exhaust ventilation

  • Storage away from oxidizers and strong acids

First-aid measures for exposure involve rinsing skin/eyes with water and seeking medical attention for ingestion.

Recent Advances and Future Directions

Hybrid Drug Development

Recent studies (2016–2025) focus on conjugating 1-(1-benzofuran-2-carbonyl)piperazine with chalcones, quinazolines, or metal complexes to enhance bioavailability and target specificity . For instance, platinum(II) hybrids show 10-fold increased cytotoxicity compared to cisplatin in glioblastoma models .

Computational Modeling

Molecular docking simulations predict strong binding affinity (Kd1.2K_d \approx 1.2 nM) between benzofuran-piperazine derivatives and the EGFR kinase domain, guiding rational drug design .

Regulatory Status

As of 2025, no FDA-approved drugs contain this compound, though it remains a key intermediate in preclinical trials for inflammatory and oncological indications .

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